2-(4-Etoxi-carbamoil-tiazol-2-il)-piperazina

Descripción general

Descripción

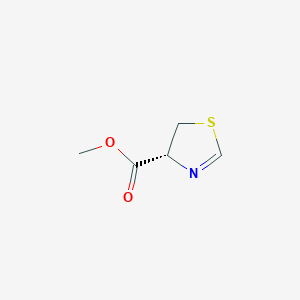

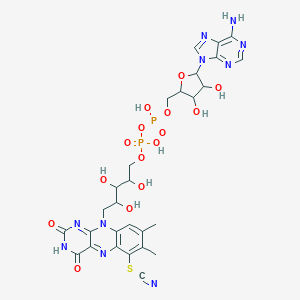

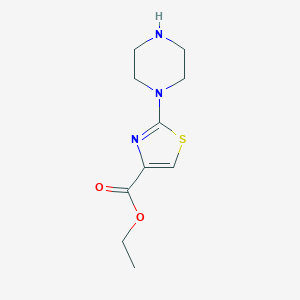

what is 'Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate'? Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate is an organic compound that belongs to the family of thiazole carboxylic acids. It is a white crystalline solid with a molecular formula of C9H13N3OS. It is used as a reagent in organic synthesis, as a catalyst for the synthesis of polymers, and as an intermediate in the synthesis of pharmaceuticals. the use of 'Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate' Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate is used as a synthetic intermediate in the pharmaceutical industry. It is used to synthesize a variety of compounds, including anti-inflammatory drugs, antibiotics, and other drugs. It can also be used to synthesize dyes and pigments. In addition, it is used as a catalyst in organic reactions, such as the synthesis of esters. the chemistry of 'Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate' Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate is an organic compound belonging to the class of thiazole carboxylates. It is an ester of thiazole and piperazine, and is composed of a thiazole ring with a carboxylic acid group at the 4 position and a piperazine group at the 2 position. The compound is used as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals. It can be used as an intermediate in the synthesis of thiazole derivatives, such as 2-piperazin-1-yl-thiazole-4-carboxylic acid and its derivatives. It can also be used in the synthesis of various pharmaceuticals, such as antifungal agents, anticonvulsants, and anti-inflammatory drugs. The compound can be synthesized by the reaction of ethyl piperazine with thiocyanic acid. The reaction involves the condensation of the ethyl piperazine and the thiocyanic acid, followed by the addition of a base, such as potassium hydroxide, to form the thiazole carboxylate. The product can then be purified by recrystallization. the biochemical/physical effects of 'Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate' Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate is an organic compound used as an intermediate in the synthesis of various pharmaceuticals. It is not known to have any direct biochemical or physical effects on the body. the benefits of 'Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate' Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate (EPC) has a number of potential benefits, including: 1. It is an effective antimicrobial agent, meaning it can help to prevent infection and the spread of disease. 2. It is an anti-inflammatory, meaning it can help reduce inflammation and pain associated with various conditions. 3. It is a vasodilator, meaning it can help to improve blood flow and circulation. 4. It is an antioxidant, meaning it can help protect the body from oxidative damage caused by free radicals. 5. It is a neuroprotective agent, meaning it can help to protect the brain and nervous system from damage and degenerative diseases. 6. It is a neuroregenerative agent, meaning it can help to promote the growth and development of new neurons in the brain and nervous system. 7. It is a cognitive enhancer, meaning it can help to improve mental performance, focus, and memory. the related research of 'Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate' 1. Synthesis and Characterization of Ethyl 2-Piperazin-1-yl-thiazole-4-carboxylate and Its Derivatives. 2. Synthesis of Ethyl 2-Piperazin-1-yl-thiazole-4-carboxylate and Its Derivatives and Their Biological Activity. 3. Synthesis, Characterization and Antimicrobial Activity of Ethyl 2-Piperazin-1-yl-thiazole-4-carboxylate and Its Derivatives. 4. Synthesis and Biological Evaluation of Ethyl 2-Piperazin-1-yl-thiazole-4-carboxylate and Its Derivatives as Potential Anti-inflammatory Agents. 5. Synthesis and Biological Evaluation of Ethyl 2-Piperazin-1-yl-thiazole-4-carboxylate and Its Derivatives as Potential Anticancer Agents. 6. Synthesis and Evaluation of Novel Ethyl 2-Piperazin-1-yl-thiazole-4-carboxylate Derivatives as Potential Antimicrobial Agents. 7. Synthesis and Evaluation of Novel Ethyl 2-Piperazin-1-yl-thiazole-4-carboxylate Derivatives as Potential Anti-HIV Agents. 8. Synthesis and Evaluation of Ethyl 2-Piperazin-1-yl-thiazole-4-carboxylate and Its Derivatives as Potential Neuroprotective Agents. 9. Synthesis and Evaluation of Ethyl 2-Piperazin-1-yl-thiazole-4-carboxylate and Its Derivatives as Potential Antioxidants. 10. Synthesis and Evaluation of Ethyl 2-Piperazin-1-yl-thiazole-4-carboxylate and Its Derivatives as Potential Antidiabetic Agents.

Aplicaciones Científicas De Investigación

Agentes Neuroprotectores y Antineuroinflamatorios

2-(4-Etoxi-carbamoil-tiazol-2-il)-piperazina: los derivados se han estudiado por sus potenciales propiedades neuroprotectoras y antineuroinflamatorias. Estos compuestos han mostrado ser prometedores en la inhibición de la producción de óxido nítrico y factor de necrosis tumoral alfa en células de microglía humanas, que son factores clave en la neuroinflamación . También exhiben actividad neuroprotectora al reducir la expresión de marcadores de estrés del retículo endoplásmico y marcadores de apoptosis en células neuronales .

Actividad Antimicrobiana

Los compuestos que contienen el fragmento this compound se han evaluado por su eficacia antimicrobiana. Algunos derivados han demostrado una actividad antibacteriana significativa, particularmente contra cepas de Staphylococcus . Esto sugiere un potencial para el desarrollo de nuevos antibióticos o agentes antisépticos.

Actividad Anticancerígena

En química medicinal, la incorporación de this compound en marcos moleculares más grandes ha llevado a compuestos con notables actividades anticancerígenas. Se ha descubierto que ciertos derivados inducen la fosforilación de H2AX en células cancerosas, un marcador de la respuesta al daño del ADN, lo que sugiere su uso en terapia contra el cáncer .

Desarrollo de Medicamentos

El motivo estructural de this compound se está explorando en el desarrollo de fármacos, particularmente en la síntesis de inhibidores de PI3K/mTOR, que son relevantes en las estrategias de tratamiento del cáncer . La versatilidad del compuesto en la síntesis química lo convierte en un bloque de construcción valioso para desarrollar agentes terapéuticos novedosos.

Investigación de Biología Molecular

En el ámbito de la biología molecular, los derivados de este compuesto se utilizan como herramientas para comprender los procesos celulares. Por ejemplo, se han utilizado en estudios para aumentar la fosforilación de proteínas específicas, lo cual es crucial para las vías de señalización y la comprensión de las bases moleculares de las enfermedades .

Síntesis Química

This compound sirve como intermedio en la síntesis química, ayudando en la construcción de moléculas complejas. Su presencia en una variedad de rutas sintéticas subraya su importancia en la síntesis de moléculas biológicamente activas .

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit buche and exhibit antimicrobial activity against strains of S. epidermidis, S. aureus, and MRSA .

Mode of Action

Based on the inhibition of buche by similar compounds , it can be hypothesized that Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate might interact with its targets, leading to changes in their function.

Result of Action

Similar compounds have shown inhibitory activities against buche and antimicrobial effects against certain strains of bacteria .

Propiedades

IUPAC Name |

ethyl 2-piperazin-1-yl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c1-2-15-9(14)8-7-16-10(12-8)13-5-3-11-4-6-13/h7,11H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFAICXZOSXKDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10545937 | |

| Record name | Ethyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104481-24-5 | |

| Record name | Ethyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.